molecular formula C13H10O4 B8273878 3-(5-Acetylfuran-2-yl)benzoic acid

3-(5-Acetylfuran-2-yl)benzoic acid

Cat. No. B8273878
M. Wt: 230.22 g/mol
InChI Key: ICCMRETVRGYFIB-UHFFFAOYSA-N
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Patent
US08124649B2

Procedure details

A solution of methyl 3-(5-acetylfuran-2-yl)benzoate (1.50 g, 6.1 mmol) in ethanol (15 mL), and sodium hydroxide (6N, 3 mL) was heated at 70° C. for 30 minutes. The reaction mixture was cooled to rt and pH was adjusted (pH=4) with HCl (6N). The resulting precipitate was collected by filtration to give the desired 3-(5-acetylfuran-2-yl)benzoic acid (1.10 g, 4.78 mmol, 77% yield) as a yellow/green solid. LCMS (ES): m/z 231 [M+1]+.
Name
methyl 3-(5-acetylfuran-2-yl)benzoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][C:7]([C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([O:14]C)=[O:13])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[OH-].[Na+].Cl>C(O)C>[C:1]([C:4]1[O:8][C:7]([C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 3-(5-acetylfuran-2-yl)benzoate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(O1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(O1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.78 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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